(R)-2-Aminooctane
Description
Significance of Chiral Amines in Synthetic Organic Chemistry and Chemical Biology
Chiral amines are organic compounds that contain an amino group attached to a carbon atom, which is a stereocenter. This chirality, or "handedness," means they exist as non-superimposable mirror images called enantiomers. This structural feature is of paramount importance in the fields of synthetic organic chemistry and chemical biology. openaccessgovernment.org
Chiral amines are invaluable as chiral building blocks and intermediates in the synthesis of more complex molecules, particularly in the creation of natural products and pharmaceuticals. nih.gov Their inherent chirality allows for the construction of specific stereoisomers of a target molecule, which is often crucial for its desired biological function. The stereoselective synthesis of chiral amines is a key area of research, as many marketed drugs contain chiral amine functionalities at their core. researchgate.net These compounds are versatile starting materials, enabling the creation of diverse amine-containing natural products, pharmaceuticals, and agrochemicals. researchgate.net The development of new drugs increasingly relies on the use of chiral building blocks for lead optimization and the early-stage discovery of effective compounds, largely because biological targets are themselves chiral and require a precise stereochemical match for interaction.
Asymmetric catalysis, a field focused on the synthesis of chiral compounds using chiral catalysts, heavily utilizes chiral amines. acs.org They can function as chiral auxiliaries, resolving agents, or as ligands for metal catalysts. nih.govacs.org Chiral primary amines, for instance, are important small organic molecule catalysts in asymmetric organocatalysis. sioc-journal.cn They can react with carbonyl compounds to form reactive intermediates like enamines or iminiums, which then catalyze a variety of asymmetric reactions with high enantioselectivity. sioc-journal.cn The development of catalytic asymmetric reactions remains a significant research area in organic chemistry, with the goal of achieving high yields and complete control over the stereochemistry of the products. frontiersin.org
The pharmaceutical and agrochemical industries are major sectors where chiral amines have a profound impact. It is estimated that approximately 40-45% of small-molecule pharmaceuticals and a significant number of industrially relevant fine chemicals and agrochemicals feature chiral amine fragments. nih.govacs.org The biological activity of many drugs and agrochemicals is dependent on their stereochemistry. Often, only one enantiomer of a chiral molecule exhibits the desired therapeutic or pesticidal effect, while the other may be inactive or even cause adverse effects. openaccessgovernment.org This necessitates the production of single, pure enantiomers of these bioactive compounds. openaccessgovernment.org Consequently, there is a high demand for efficient and sustainable methods for the synthesis of enantiomerically enriched amines to support these industries. nih.govacs.org
Overview of (R)-2-Aminooctane's Stereochemical Specificity
This compound is a specific chiral primary amine that serves as a case study for the principles of stereochemistry in small molecules.
This compound has the molecular formula C₈H₁₉N. Its structure consists of an eight-carbon chain (octane) with an amino group (-NH₂) attached to the second carbon atom. This second carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, a hexyl group, and the amino group. This arrangement makes the second carbon a chiral center, leading to the existence of two enantiomers: this compound and (S)-2-Aminooctane. The "(R)" designation refers to the specific spatial arrangement of the groups around the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. This stereochemical specificity is a defining feature of the molecule. sioc-journal.cn
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₉N |
| Molecular Weight | 129.24 g/mol sigmaaldrich.com |
| Boiling Point | 163°C to 165°C fishersci.se |
| Density | 0.77 g/mL fishersci.se |
| Refractive Index | 1.4235 fishersci.se |
This is an interactive data table. You can sort and filter the data.
In research and synthesis applications, the enantiomeric purity of this compound is a critical parameter. Enantiomeric purity, often expressed as enantiomeric excess (ee), quantifies the amount of one enantiomer present in a mixture relative to the other. thieme-connect.de For many applications, particularly in the synthesis of pharmaceuticals or in asymmetric catalysis, a high enantiomeric excess is required to ensure the desired stereochemical outcome of a reaction or the specific biological activity of a final product. thieme-connect.de
The synthesis of this compound with high enantiomeric purity requires stereoselective methods. Techniques such as asymmetric hydrogenation using chiral catalysts or enzymatic resolution are employed to produce the desired (R)-enantiomer in high excess. For example, research has shown the use of reductive aminases for the synthesis of this compound, although the enantiomeric excess can vary depending on the specific enzyme and reaction conditions. rsc.org Analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) with chiral shift reagents are used to determine the enantiomeric purity of the synthesized compound.
Table 2: Research Findings on the Synthesis and Purity of 2-Aminooctane Enantiomers
| Method | Target Enantiomer | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Reductive amination with NfRedAm | This compound | 34% | rsc.org |
| Resolution with wild-type ω-transaminase | (R)-2-aminoheptane* | 66% |
*Note: Data for the homologous 2-aminoheptane (B1682561) is included to illustrate enzymatic resolution principles. This is an interactive data table. You can sort and filter the data.
Historical Context of Chiral Amine Synthesis
The journey to synthesize specific chiral amines has been a long and evolving field within organic chemistry. The concept of chirality itself was significantly advanced by Louis Pasteur's foundational work with sodium ammonium (B1175870) tartrate crystals, where he demonstrated the existence of "left-handed" and "right-handed" molecular forms. d-nb.info
Early methods for amine synthesis were often non-selective. One of the first approaches involved the reaction of ammonia (B1221849) with alkyl halides, a method that is still used but can be difficult to control, often resulting in a mixture of primary, secondary, and tertiary amines. numberanalytics.com
A significant advancement was the development of reductive amination, a versatile method that involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. numberanalytics.com This technique provided a more controlled route to complex amines. numberanalytics.com However, achieving high enantioselectivity—the preferential formation of one enantiomer over the other—remained a major challenge.
To address this, chemists developed several strategies over the decades:
Diastereomeric Crystallization: This classical resolution technique involves reacting a racemic amine mixture with a chiral resolving agent to form diastereomers, which, having different physical properties, can be separated by crystallization.
Chiral Auxiliaries: Attaching a chiral auxiliary to a starting material can direct a chemical reaction to produce the desired enantiomer of the product. The auxiliary is then removed.
Asymmetric Catalysis: The development of transition metal catalysts with chiral ligands marked a major breakthrough. acs.org Asymmetric hydrogenation of imines, for instance, became a powerful tool for producing chiral amines with high enantioselectivity. acs.orgresearchgate.net Catalytic systems based on rhodium, iridium, and ruthenium have been particularly prominent. acs.org
Biocatalysis: In recent years, the use of enzymes, such as transaminases and reductive aminases, has gained significant traction. acs.orgmbl.or.kr These biocatalytic methods offer high selectivity under mild reaction conditions, presenting a greener and more sustainable alternative to traditional chemical synthesis. openaccessgovernment.orgresearchgate.net
Research Landscape and Future Directions for this compound
The research landscape for this compound is primarily focused on its application as a chiral building block and ligand in specialized areas of chemical synthesis and materials science. It is not typically viewed as a final product but rather as a crucial component for constructing more complex chiral molecules and materials.
Current Research Applications:
Biocatalytic Synthesis: Research has explored the enzymatic synthesis of this compound itself. A study using reductive aminases (RedAm) from fungi investigated the amination of 2-octanone. As shown in the table below, the enzyme NfisRedAm from Neosartorya fischeri successfully produced this compound, although with moderate enantiomeric excess (ee). rsc.org This highlights the ongoing effort to develop efficient biocatalytic routes to chiral amines.
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (% ee) |
| NfisRedAm | 2-Octanone | This compound | 75 | 34 |
| NfRedAm | 2-Hexanone | (R)-2-Aminohexane | 100 | >97 |
| Table 1: Enzymatic synthesis of chiral amines using fungal reductive aminases. Data sourced from a 2020 study on thermotolerant fungal reductive aminases. rsc.org |
Synthesis of Bioactive Molecules: this compound has been used as a starting material in the synthesis of potential therapeutic agents. For example, it was a key component in the preparation of a series of aryl-alkyl-lysine compounds investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov
Chiral Ligands in Materials Science: A significant and emerging application is the use of this compound as a chiral ligand to induce chirality in inorganic nanomaterials. Researchers have successfully used it to functionalize the surface of lead halide perovskite nanocrystals (NCs). acs.org This imparts chiral-optical properties, such as circularly polarized luminescence (CPL), to the otherwise achiral nanocrystals. acs.orgresearchgate.net These chiral perovskites are being investigated for potential applications in spintronics, CPL detectors, and information encryption. researchgate.net
Future Directions:
The future of research involving this compound is intertwined with broader trends in chemical synthesis and materials science.
Advanced Biocatalysis: A primary goal is to discover or engineer more efficient and highly selective enzymes for the synthesis of chiral amines like this compound. mbl.or.kr Overcoming challenges such as unfavorable reaction equilibria and limited substrate scope for existing enzymes like transaminases remains a key focus. mbl.or.kr The development of robust biocatalytic cascades that can convert simple, renewable starting materials like alcohols directly into chiral amines is a major objective for sustainable manufacturing. openaccessgovernment.org
Novel Catalytic Systems: The development of new catalytic systems using non-precious, earth-abundant metals (e.g., iron, cobalt, nickel) to replace expensive noble metals like rhodium and iridium in asymmetric synthesis is a significant trend. acs.org Research will likely continue to seek more economical and environmentally friendly catalysts for producing chiral amines.
Expansion in Chiral Materials: The use of this compound and other simple chiral amines as ligands to create chiral hybrid organic-inorganic materials is a rapidly growing field. researchgate.net Future work will likely explore a wider range of inorganic materials and investigate the fundamental principles governing the transfer of chirality from the organic ligand to the inorganic host, aiming to optimize chiroptical properties for advanced device applications. acs.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(2R)-octan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXNJMZWGSCKPW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34566-05-7 | |
| Record name | 2-Octylamine, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034566057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-Aminooctane | |
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| Record name | 2-OCTYLAMINE, (2R)- | |
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Advanced Synthetic Methodologies for Enantiomerically Pure R 2 Aminooctane
Asymmetric Catalysis for (R)-2-Aminooctane Synthesis
Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov Reductive amination of the prochiral ketone, 2-octanone, is a primary route for the synthesis of 2-aminoctane. acs.org
Direct asymmetric reductive amination (DARA) of ketones is a powerful one-step method for producing chiral amines. nih.gov This transformation can be achieved using various chiral catalysts, including those based on transition metals complexed with chiral ligands. acs.org
The use of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as a chiral ligand in transition metal catalysis is a well-established strategy for various asymmetric transformations. mdpi.com In the context of reductive amination, complexes of rhodium and iridium with BINAP and its derivatives have been explored for the synthesis of chiral amines. While specific studies on the direct asymmetric reductive amination of 2-octanone using BINAP-metal complexes to yield (R)-2-aminocatane are not extensively detailed in readily available literature, the general applicability of these catalysts to aliphatic ketones suggests their potential. For instance, iridium-phosphoramidite complexes have been shown to be effective in the direct catalytic reductive amination of a range of aliphatic ketones. nih.gov
A representative reaction would involve the coupling of 2-octanone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a hydrogen source and a catalytic amount of a chiral BINAP-metal complex. The choice of metal (e.g., iridium or rhodium), the specific BINAP ligand, and reaction conditions are crucial for achieving high yield and enantioselectivity.
Table 1: Representative Asymmetric Reductive Amination of Aliphatic Ketones with an Iridium-Phosphoramidite Catalyst
| Entry | Ketone | Amine | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | Benzylamine | 0.05 | 95 | 94 (R) |
| 2 | 4-Phenyl-2-butanone | Benzylamine | 0.05 | 92 | 96 (S) |
| 3 | 2-Pentanone | Benzylamine | 0.05 | 88 | 92 (R) |
This table presents data for analogous aliphatic ketones to illustrate the potential of the methodology for 2-octanone, as specific data for 2-octanone was not found in the searched literature. Data is adapted from studies on iridium-catalyzed asymmetric reductive amination. nih.gov
Lewis acids can play a significant role in reductive amination reactions by activating the ketone towards nucleophilic attack by the amine and facilitating the subsequent reduction of the imine intermediate. acs.org The use of chiral Lewis acids or the combination of an achiral Lewis acid with a chiral amine source can induce stereoselectivity.
Ytterbium acetate (Yb(OAc)₃) has been shown to significantly enhance diastereoselectivity in the reductive amination of prochiral 2-alkanones. acs.org This methodology typically employs a chiral amine, such as (R)- or (S)-α-methylbenzylamine (α-MBA), which reacts with the ketone to form a diastereomeric mixture of imines. The subsequent reduction of these imines, often with a reducing agent like Raney nickel under a hydrogen atmosphere, yields the diastereomeric amine products.
The key role of Yb(OAc)₃ is proposed to be the in situ promotion of the isomerization of the initially formed (Z)-imine to the thermodynamically more stable (E)-imine. acs.org The reduction of the (E)-imine then proceeds with higher diastereoselectivity, leading to an enrichment of one of the diastereomeric products. Subsequent removal of the chiral α-MBA group would furnish the desired enantiomerically enriched primary amine.
The choice of Lewis acid can have a profound impact on both the yield and the diastereoselectivity of the reductive amination. In a study comparing various Lewis acids for the reductive amination of 2-alkanones with a chiral amine, Yb(OAc)₃ was found to be superior in enhancing the diastereomeric excess (de). acs.org Other Lewis acids may lead to lower selectivity or yield due to different coordination properties and abilities to promote the necessary imine isomerization.
Table 2: Effect of Yb(OAc)₃ on the Diastereoselective Reductive Amination of 2-Alkanones with (R)-α-MBA
| Entry | Alkanone | Lewis Acid (mol%) | Yield (%) | de (%) |
| 1 | 2-Heptanone | None | 85 | 50 |
| 2 | 2-Heptanone | Yb(OAc)₃ (100) | 82 | 85 |
| 3 | 2-Nonanone | None | 88 | 52 |
| 4 | 2-Nonanone | Yb(OAc)₃ (100) | 80 | 88 |
This table illustrates the significant enhancement in diastereoselectivity upon the addition of Yb(OAc)₃ in the reductive amination of analogous 2-alkanones. Data is based on the findings reported by S. Caddick, et al. acs.org
The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry in a synthesis. sigmaaldrich.com In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of (R)-2-aminocatane, 2-octanone could be derivatized with a chiral auxiliary to form an intermediate that undergoes a diastereoselective amination or reduction. A common strategy involves the use of chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide). nih.gov The ketone reacts with the chiral sulfinamide to form a chiral N-sulfinyl imine. Subsequent reduction of this imine, for example with a hydride reagent, proceeds with high diastereoselectivity due to the steric influence of the bulky tert-butylsulfinyl group. Finally, acidic hydrolysis cleaves the sulfinyl group to afford the free chiral amine.
The stereochemical outcome of the reduction is dependent on the stereochemistry of the chiral auxiliary used. To obtain (R)-2-aminocatane, the appropriate enantiomer of the chiral auxiliary must be selected.
Table 3: Representative Diastereoselective Reduction of an N-Sulfinyl Ketimine
| Entry | Substrate | Reducing Agent | Diastereomeric Ratio |
| 1 | (R)-N-(octan-2-ylidene)-2-methylpropane-2-sulfinamide | NaBH₄ | >95:5 |
| 2 | (R)-N-(octan-2-ylidene)-2-methylpropane-2-sulfinamide | L-Selectride® | >98:2 |
This table provides a representative example of the high diastereoselectivity achievable in the reduction of a chiral N-sulfinyl imine derived from 2-octanone. The specific diastereomeric ratio can be influenced by the choice of reducing agent.
Chiral Auxiliary-Assisted Synthesis
Design and Application of Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to control the formation of new stereocenters. wikipedia.org Effective auxiliaries, such as pseudoephedrine and the more recently developed pseudoephenamine, are chosen for their ability to provide high stereocontrol, form crystalline derivatives that facilitate purification, and be easily removed without compromising the product's stereochemical integrity. nih.govharvard.edu Pseudoephenamine, for instance, is not subject to the same regulatory restrictions as pseudoephedrine and often provides equal or superior diastereoselectivities, particularly in reactions forming quaternary stereocenters. nih.govharvard.edu In the context of synthesizing this compound, a suitable carboxylic acid precursor would be coupled to a chiral auxiliary, such as (1R,2R)-pseudoephenamine, to form a chiral amide. This amide then serves as the substrate for a highly controlled alkylation reaction.
Diastereoselective Alkylation Strategies
The core of the auxiliary-mediated approach is the diastereoselective alkylation of an enolate derived from the chiral amide. The process typically involves the following steps:
Amide Formation: A prochiral carboxylic acid is reacted with the chiral auxiliary (e.g., pseudoephenamine) to form a stable amide.
Enolate Generation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a chiral lithium enolate. The rigid, chelated structure of this enolate, dictated by the auxiliary, effectively blocks one face of the molecule.
Stereoselective Alkylation: The enolate is then exposed to an alkylating agent (electrophile). The steric hindrance imposed by the chiral auxiliary directs the incoming electrophile to the less hindered face of the enolate, resulting in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. harvard.edu
The effectiveness of this strategy is demonstrated by the high diastereomeric ratios achieved in various alkylation reactions using pseudoephenamine amides.
| Entry | Electrophile | Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 1 | MeI | α-methylated amide | >50:1 |
| 2 | n-BuI | α-butylated amide | >50:1 |
| 3 | BnBr | α-benzylated amide | >50:1 |
| 4 | Allyl Iodide | α-allylated amide | >50:1 |
This table presents representative data on the diastereoselectivity of alkylation reactions using pseudoephenamine as a chiral auxiliary, based on findings from related studies. harvard.edu
Auxiliary Cleavage and Product Racemization Avoidance
The final and crucial step in this synthetic sequence is the removal of the chiral auxiliary to liberate the target molecule. This cleavage must be performed under conditions that are mild enough to prevent racemization of the newly created stereocenter. organic-chemistry.orgrsc.org Common methods for cleaving amide-based auxiliaries include:
Acidic or Basic Hydrolysis: Treatment with strong acid or base can hydrolyze the amide bond to yield the corresponding carboxylic acid.
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can reduce the amide to furnish the corresponding primary alcohol.
For the synthesis of this compound, the resulting enantiomerically enriched carboxylic acid or alcohol would then be converted to the final amine via standard functional group transformations, such as a Curtius rearrangement or a reductive amination, ensuring the stereochemical integrity is maintained throughout. The cleavage of Evans oxazolidinones, a related class of auxiliaries, is often accomplished using lithium hydroxide and hydrogen peroxide. acs.org Careful control of reaction conditions is paramount to avoid side reactions or loss of optical purity. researchgate.net
Biocatalytic Routes for this compound Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral compounds. semanticscholar.org Enzymes offer exceptional selectivity (chemo-, regio-, and enantio-) and operate under mild, environmentally benign conditions. frontiersin.org
Enzymatic Resolution of Racemic Mixtures
Kinetic resolution is a widely used biocatalytic method that involves the selective reaction of one enantiomer from a racemic mixture, allowing the unreacted enantiomer to be isolated in high optical purity.
Lipase- and Acylase-Mediated Enantioseparation
Lipases and acylases are hydrolytic enzymes extensively used for the kinetic resolution of racemic amines. researchgate.netnih.gov The process typically involves the enantioselective acylation of the racemic amine. For a racemic mixture of 2-aminooctane, a lipase such as Candida antarctica lipase B (CALB) can be used to selectively acylate the (S)-enantiomer with an acyl donor (e.g., ethyl acetate), leaving the desired this compound unreacted. researchgate.netnih.gov The resulting N-acylated (S)-amine and the unreacted (R)-amine can then be easily separated. Acylases can be used in a similar fashion, often hydrolyzing an N-acyl group from a racemic N-acylamino acid in an enantioselective manner. google.com The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme under the specific reaction conditions.
| Enzyme | Acyl Donor | Solvent | Selectivity | Result |
|---|---|---|---|---|
| Lipase PS (from Pseudomonas cepacia) | Vinyl Acetate | Diisopropyl Ether | High (E > 200) | (R)-Amine recovered with high ee |
| Novozym 435 (CALB) | Ethyl Acetate | Toluene | High | (R)-Amine recovered with high ee |
| Subtilisin | 2,2,2-Trifluoroethyl Butyrate | 3-Methyl-3-pentanol | High | Continuous resolution of amines |
| Acylase I (from Aspergillus oryzae) | (in hydrolysis) | Aqueous Buffer | L-selective | Resolution of N-acylamino acids |
This table summarizes common enzyme systems used for the kinetic resolution of chiral amines, highlighting the conditions that lead to high enantioselectivity. nih.govnih.gov
Reductive Amination Utilizing Enzymes
Asymmetric reductive amination is a more direct biocatalytic approach that synthesizes a chiral amine from a prochiral ketone. researchgate.net Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases are employed for this transformation. nih.govacs.orgwhiterose.ac.uk This method avoids the need for resolving a racemic mixture, potentially offering higher yields and atom economy.
For the synthesis of this compound, the starting material is 2-octanone. A reductive aminase, using ammonia as the amine source and a cofactor like NADPH, can directly convert the ketone into the desired (R)-amine with high enantioselectivity. nih.gov Recent research has identified fungal reductive aminases from Neosartorya spp. that are particularly effective at using ammonia as the amine partner. nih.gov While one study showed these enzymes could produce (R)-2-aminohexane in high conversion (>97%) and enantiomeric excess (>97% ee), the reaction with the larger 2-octanone substrate resulted in this compound with a lower enantiomeric excess of 34% at 75% conversion, indicating that substrate size can significantly impact selectivity. nih.gov Further protein engineering efforts are often required to optimize enzyme activity and selectivity for specific non-natural substrates. nih.govnih.govnih.gov
| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Reductive Aminase (NfRedAm) | 2-Hexanone | (R)-2-Aminohexane | >97 | >97 |
| Reductive Aminase (NfRedAm) | 2-Octanone | This compound | 75 | 34 (R) |
| Reductive Aminase (NfRedAm) | 2-Decanone | (S)-2-Aminodecane | 41 | 84 (S) |
This table shows the results of the reductive amination of various aliphatic ketones using a fungal reductive aminase, demonstrating the enzyme's activity and the impact of substrate chain length on stereoselectivity. nih.gov
Fungal Reductive Aminases (RedAms)
Fungal reductive aminases (RedAms) are NADPH-dependent dehydrogenases that catalyze the asymmetric reductive amination of a wide range of ketones. rsc.orgnih.gov These enzymes facilitate the formation of a C-N bond by coupling a carbonyl compound with an amine, followed by a stereoselective reduction of the resulting imine intermediate to produce a chiral amine. nih.govresearchgate.net A key advantage of RedAms is their ability to catalyze both the imine formation and the subsequent reduction in a single pot, streamlining the synthetic process. researchgate.net
A reductive aminase from Neosartorya fumigatus (NfRedAm) has been identified as a particularly effective biocatalyst for the synthesis of primary amines. rsc.orgnih.gov A distinguishing feature of NfRedAm is its superior capability to utilize ammonia as the amine donor, which is advantageous for the synthesis of primary amines like this compound from the corresponding ketone, 2-octanone. rsc.orgnih.gov This enzyme has demonstrated the ability to achieve high conversions, often exceeding 97%, with excellent enantiomeric excess. rsc.orgmanchester.ac.uk Furthermore, NfRedAm exhibits greater thermal stability compared to other enzymes in the same family, enhancing its robustness for practical applications. rsc.orgnih.gov
Similar to its homolog from N. fumigatus, the reductive aminase from Neosartorya fischeri (NfisRedAm) is also a highly effective biocatalyst for the synthesis of chiral primary amines. rsc.orgnih.gov It shares the notable characteristic of efficiently using ammonia as the amine source, leading to high conversion rates and enantioselectivities in the synthesis of primary amines. rsc.orgmanchester.ac.uk The thermal stability of NfisRedAm is also a significant advantage, contributing to its potential for broader synthetic applications. rsc.orgnih.gov The remarkable features of both NfRedAm and NfisRedAm position them as valuable additions to the biocatalytic toolbox for chiral amine synthesis. rsc.org
ω-Transaminases in Asymmetric Synthesis
ω-Transaminases (ω-TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. researchgate.net This reversible reaction can be harnessed for the asymmetric synthesis of chiral amines from prochiral ketones, a method that can theoretically achieve a 100% yield of the desired enantiomer. almacgroup.com The mechanism of ω-TAs follows a ping-pong bi-bi kinetic model, where the enzyme first reacts with the amine donor to form a pyridoxamine phosphate (PMP) intermediate, which then transfers the amino group to the ketone substrate. mdpi.com
The high enantioselectivity of ω-transaminases stems from the precise arrangement of the substrate within the enzyme's active site. mdpi.com The active site contains two binding pockets of different sizes, which constrains the orientation of the prochiral ketone, leading to the formation of a specific stereoisomer. mdpi.com Generally, ω-transaminases are classified into two main fold-types based on their stereopreference: (S)-selective enzymes belong to fold-type I, while (R)-selective enzymes, which would be required for the synthesis of this compound, belong to fold-type IV. mdpi.com While many wild-type ω-TAs exhibit a limited substrate scope, often preferring smaller substrates, their substrate specificity can be expanded through protein engineering. researchgate.netnih.gov
Protein engineering has become a powerful tool to tailor the properties of ω-transaminases for specific industrial applications. frontiersin.org Techniques such as rational design, directed evolution, and semi-rational design are employed to improve enzyme stability, enhance catalytic activity towards non-natural or bulky substrates like 2-octanone, and even to invert the enantioselectivity of the enzyme. nih.govresearchgate.net For instance, structure-guided mutagenesis of the active site can remove steric hindrance, allowing for the accommodation of larger ketone substrates and leading to dramatic increases in catalytic efficiency. elsevierpure.comresearchgate.net By creating mutant libraries and employing high-throughput screening methods, variants with significantly improved performance for the synthesis of specific target amines can be identified. frontiersin.org
Optimization of Biocatalytic Reaction Conditions
To maximize the efficiency of the biocatalytic synthesis of this compound, optimization of reaction conditions is crucial. Key parameters that influence enzyme activity and reaction outcome include pH, temperature, substrate concentration, and the presence of co-solvents. For example, the optimal pH for ω-transaminase reactions is often around 7.0-8.0. nih.govnih.gov
A critical aspect of reactions involving NADPH-dependent reductive aminases is the regeneration of the expensive NADP+ cofactor. This is typically achieved by using a coupled-enzyme system, such as glucose and glucose dehydrogenase (GDH), which recycles NADPH in situ. nih.govd-nb.info The concentration of both the ketone substrate and the enzyme can also significantly impact the conversion rate. frontiersin.org High substrate concentrations can sometimes lead to substrate inhibition, while optimal enzyme loading is necessary for efficient catalysis. frontiersin.orgresearchgate.net The use of co-solvents like DMSO can also be beneficial in improving the solubility of hydrophobic substrates such as 2-octanone. nih.gov
Interactive Data Table: Biocatalytic Synthesis Parameters
| Enzyme Class | Key Parameter | Optimized Condition/Strategy | Outcome |
| Reductive Aminases | Cofactor | NADPH | Requires a recycling system (e.g., GDH/glucose) |
| Reductive Aminases | Amine Donor | Ammonia | Efficient for primary amine synthesis by NfRedAm/NfisRedAm |
| ω-Transaminases | Cofactor | PLP | Intrinsically bound, no external regeneration needed |
| ω-Transaminases | Equilibrium | Unfavorable | Product removal or use of specific amine donors (e.g., isopropylamine) to shift equilibrium |
| Both | pH | 7.0 - 9.0 | Optimal range for many aminases |
| Both | Temperature | 30 - 40 °C | Common optimal range, though some are thermostable |
| Both | Co-solvent | DMSO, Ethanol | Can improve solubility of hydrophobic substrates |
Temperature Dependence and Thermal Stability of Enzymes
The catalytic activity and stability of enzymes are profoundly influenced by temperature. For the synthesis of chiral amines, including this compound, thermotolerant enzymes are highly desirable as they can operate at elevated temperatures, which often leads to higher reaction rates and reduced risk of microbial contamination.
Fungal reductive aminases (RedAms), a class of enzymes capable of converting ketones to chiral amines, have demonstrated notable thermal stability. Studies on RedAms from Neosartorya spp. have shown that these enzymes possess greater thermal stability compared to other related enzymes acs.org. For instance, the melting temperatures (Tm) of these fungal RedAms were found to be 6–10 °C higher than that of a related enzyme from Aspergillus oryzae acs.org. Specifically, a reductive aminase from Neosartorya fischeri (NfRedAm) retained most of its activity after incubation at 50 °C for one hour, showcasing its significant thermal resilience nih.gov. While a specific optimal temperature for the synthesis of this compound has not been explicitly determined in the available literature, a standard reaction temperature of 30 °C has been utilized for the reductive amination of 2-octanone acs.orgresearchgate.net. The general trend for enzymes is an increase in activity with temperature up to an optimum, beyond which denaturation and loss of activity occur. The enhanced thermal stability of enzymes like NfRedAm suggests that they could potentially be employed at higher temperatures to improve reaction efficiency, although specific studies on this compound are needed to confirm this.
Table 1: Thermal Stability of Fungal Reductive Aminases
| Enzyme Source | Melting Temperature (Tm) | Residual Activity after 1h at 50°C |
|---|---|---|
| Neosartorya fischeri (NfRedAm) | Higher than AspRedAm by 6-10°C | High |
| Aspergillus oryzae (AspRedAm) | Lower than NfRedAm | ~50% decrease after 20 mins |
Data derived from studies on fungal reductive aminases, providing a general indication of thermal stability for this class of enzymes. acs.orgnih.gov
pH and Cofactor Requirements
The pH of the reaction medium is a critical parameter that affects the ionization state of both the enzyme and the substrate, thereby influencing catalytic activity. For the enzymatic synthesis of this compound, a slightly alkaline environment has been shown to be effective. The reductive amination of 2-octanone using fungal RedAms is typically carried out at a pH of 9 acs.orgresearchgate.net. While this indicates that the enzyme is active under these conditions, a detailed pH profile to determine the optimal pH for this compound synthesis is not currently available in the literature. Generally, wild-type amine transaminases (ATAs), another class of enzymes used for chiral amine synthesis, exhibit optimal activity at slightly alkaline pH values acs.org.
Enzymatic reductive amination is a cofactor-dependent process. Fungal RedAms utilize the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH) as a hydride donor for the reduction of the imine intermediate formed from the ketone and amine source acs.org. Due to the high cost of NADPH, an in-situ cofactor regeneration system is essential for the economic viability of the process. A common approach involves coupling the main reaction with a glucose dehydrogenase (GDH) that oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ to NADPH acs.orgresearchgate.net. This ensures a continuous supply of the required cofactor. The reaction mixture for the synthesis of this compound typically contains the reductive aminase, the ketone substrate, an amine source (such as ammonium (B1175870) chloride), NADP⁺, glucose, and GDH acs.orgresearchgate.net.
Continuous Flow Reactions for Scalability
Continuous flow chemistry offers several advantages for biocatalytic processes, including enhanced productivity, easier scalability, and the potential for process automation. The use of immobilized enzymes in packed-bed reactors is a key strategy for implementing continuous flow synthesis of chiral amines researchgate.netbohrium.commdpi.com. Immobilization prevents enzyme washout, allows for easy separation of the catalyst from the product stream, and enhances enzyme stability.
While specific examples of continuous flow synthesis for this compound are not detailed in the available literature, the methodology has been successfully applied to the synthesis of other chiral amines using enzymes like transaminases and reductive aminases researchgate.netnih.govrsc.org. For instance, the synthesis of (R)-2-aminohexane has been achieved with space-time yields up to 8.1 g L⁻¹ h⁻¹ in a continuous flow setup using a fungal RedAm acs.org. This demonstrates the potential for applying similar continuous flow systems to the scalable production of this compound. The development of such a process would involve immobilizing the reductive aminase and the cofactor regenerating enzyme (GDH) onto a solid support and continuously feeding the substrate solution through the reactor.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic methodology for producing enantiomerically pure this compound depends on several factors, including stereoselectivity, reaction efficiency, and the influence of the substrate structure.
Stereoselectivity and Enantiomeric Excess (ee) of Different Approaches
The primary goal in the synthesis of this compound is to achieve high enantiomeric excess (ee), which is a measure of the stereoselectivity of the reaction. Biocatalytic methods are renowned for their high stereoselectivity. However, in the case of the reductive amination of 2-octanone using the fungal reductive aminase from Neosartorya fischeri (NfRedAm), the reported enantiomeric excess for this compound was modest at 34% ee acs.orgresearchgate.net. This suggests that while the enzyme is capable of producing the (R)-enantiomer, its active site may not provide a high degree of discrimination for the medium-chain aliphatic substrate.
In contrast, the same enzyme system exhibits excellent stereoselectivity with other substrates. For example, the synthesis of (R)-2-aminohexane resulted in an enantiomeric excess of over 97% acs.org. This highlights the significant impact of the substrate structure on the stereochemical outcome of the reaction.
Table 2: Stereoselectivity in the Reductive Amination of Aliphatic Ketones using NfRedAm
| Substrate (Ketone) | Product | Enantiomeric Excess (ee) |
|---|---|---|
| 2-Hexanone | (R)-2-Aminohexane | >97% |
| 2-Octanone | This compound | 34% |
| 2-Decanone | (S)-2-Aminodecane | 84% |
This table illustrates the variability in stereoselectivity depending on the aliphatic chain length of the ketone substrate. acs.orgresearchgate.net
Reaction Efficiency and Conversion Rates
Reaction efficiency, often measured by the conversion rate of the starting material to the desired product, is a crucial metric for evaluating a synthetic method. In the enzymatic synthesis of this compound from 2-octanone using NfRedAm, a conversion rate of 75% was achieved after 24 hours at 30 °C acs.orgresearchgate.net.
The conversion rates for the reductive amination of other aliphatic ketones with the same enzyme vary. For instance, the conversion of 2-hexanone to (R)-2-aminohexane was reported to be complete (>97%), while the conversion of 2-decanone to (S)-2-aminodecane was 41% acs.orgresearchgate.net. This variation in conversion rates further underscores the influence of the substrate's molecular structure on the enzyme's catalytic efficiency.
Table 3: Conversion Rates for the Reductive Amination of Aliphatic Ketones using NfRedAm
| Substrate (Ketone) | Product | Conversion Rate |
|---|---|---|
| 2-Hexanone | (R)-2-Aminohexane | >97% |
| 2-Octanone | This compound | 75% |
| 2-Decanone | (S)-2-Aminodecane | 41% |
This table compares the conversion rates for different aliphatic ketones, showing a decrease in efficiency with increasing chain length beyond a certain point. acs.orgresearchgate.net
Impact of Substrate Structure on Stereoselectivity
The structure of the substrate, particularly the size and nature of the substituents around the carbonyl group, plays a pivotal role in determining the stereoselectivity of enzymatic reductive amination. The data obtained from the use of fungal RedAms on a series of linear aliphatic ketones (2-hexanone, 2-octanone, and 2-decanone) reveals a clear trend acs.orgresearchgate.net.
With a shorter alkyl chain (2-hexanone), the enzyme exhibits high (R)-selectivity, producing (R)-2-aminohexane in >97% ee. As the chain length increases to 2-octanone, the (R)-selectivity is significantly diminished, resulting in only 34% ee for this compound. A further increase in chain length to 2-decanone leads to a switch in stereoselectivity, with the (S)-enantiomer, (S)-2-aminodecane, being the major product with 84% ee acs.orgresearchgate.net.
This dramatic shift in stereoselectivity suggests that the binding pocket of the enzyme can accommodate the different alkyl chains in alternative orientations. For shorter chains, a binding mode that favors the formation of the (R)-enantiomer is preferred. As the chain becomes longer and more flexible, it may adopt a different conformation within the active site, leading to a reversal of the facial selectivity of the hydride attack on the imine intermediate. This highlights the challenge and the opportunity in enzyme engineering to modify the active site to better accommodate specific substrates and achieve the desired stereochemical outcome.
Stereochemical Investigations and Analysis of R 2 Aminooctane
Principles of Chirality and Stereoisomerism
Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org A key concept in stereoisomerism is chirality, derived from the Greek word for 'hand' (cheir), which describes an object that is non-superimposable on its mirror image. libretexts.orgutexas.edu Molecules that exhibit this property are termed "chiral." The most common source of chirality in organic molecules is the presence of a tetrahedral carbon atom bonded to four different substituents. utexas.edulibretexts.org This carbon atom is known as a chiral center or stereocenter. utexas.eduiosrjournals.org 2-Aminooctane possesses such a center at the second carbon atom (C2), which is bonded to a hydrogen atom, a methyl group, an amino group, and a hexyl group. This structural feature gives rise to two distinct stereoisomers.
The specific three-dimensional arrangement of the groups around a chiral center is known as its absolute configuration. The Cahn-Ingold-Prelog (CIP) system is used to assign a definitive stereochemical descriptor, either (R) for rectus (Latin for right) or (S) for sinister (Latin for left). youtube.com The assignment process involves two main steps:
Assigning Priorities: Each of the four groups attached to the chiral center is assigned a priority based on the atomic number of the atom directly bonded to it. Higher atomic numbers receive higher priority. utexas.edu
Orienting the Molecule: The molecule is oriented in space so that the group with the lowest priority (priority 4) is pointing away from the observer. youtube.com
Determining Configuration: The direction from the highest priority group (1) to the second-highest (2) to the third-highest (3) is observed. If this path is clockwise, the configuration is assigned (R). If it is counter-clockwise, the configuration is (S). youtube.com
For 2-Aminooctane, the priorities of the groups attached to the chiral carbon (C2) are as follows:
-NH₂ (Nitrogen, atomic number 7)
-CH₂(CH₂)₄CH₃ (Carbon, atomic number 6, attached to another carbon)
-CH₃ (Carbon, atomic number 6, attached to hydrogens)
-H (Hydrogen, atomic number 1)
In the case of (R)-2-Aminooctane, when the lowest priority group (-H) is oriented away from the viewer, the sequence from -NH₂ to the hexyl group to the methyl group traces a clockwise direction, hence the (R) designation.
Stereoisomers can be classified based on their relationship to one another.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. utexas.edulibretexts.org this compound and (S)-2-Aminooctane are an example of an enantiomeric pair. They have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light (a property known as optical activity) and their interactions with other chiral molecules. libretexts.orgiosrjournals.org
Diastereomers are stereoisomers that are not mirror images of each other. utexas.eduiosrjournals.org This situation arises when a molecule has two or more chiral centers. For a molecule with 'n' chiral centers, a maximum of 2ⁿ stereoisomers can exist. utexas.eduiosrjournals.org Since 2-Aminooctane has only one chiral center, it does not have diastereomers. However, if it were chemically modified to include a second chiral center, diastereomeric relationships would be possible. For example, the reaction of this compound with a chiral carboxylic acid like (R)-tartaric acid would produce a salt, (R)-2-aminooctanium (R)-tartrate, which would be a diastereomer of the salt formed from (S)-2-Aminooctane and (R)-tartaric acid. Diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization.
Spectroscopic and Chromatographic Methods for Stereochemical Characterization
Distinguishing between enantiomers like (R)- and (S)-2-Aminooctane requires specialized analytical techniques that employ a chiral environment. wikipedia.org High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are two of the most powerful and commonly used methods for this purpose. yakhak.orgrsc.org
Chiral HPLC is a cornerstone technique for separating enantiomers and determining the enantiomeric purity of a sample. yakhak.orgmdpi.com The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. phenomenex.com
The key to chiral HPLC is the chiral stationary phase (CSP), which creates a chiral environment within the column. phenomenex.com Enantiomers are separated based on the differential interactions that occur as they pass through the CSP. phenomenex.com A wide variety of CSPs are commercially available, with polysaccharide-based phases being particularly versatile and widely used for the separation of chiral amines. nih.govnih.gov Other types include crown ethers, cyclofructans, and Pirkle-type phases. nih.govnih.govwiley.com
The choice of CSP and mobile phase is critical for achieving successful enantioseparation. For primary amines like 2-aminooctane, polysaccharide derivatives and cyclofructan-based CSPs have shown high success rates. nih.gov In a study on the enantiomeric separation of aliphatic amines, a chiral stationary phase based on a diproline chiral selector was used for gas chromatography, where the separation of 2-aminooctane increased with the size of the alkyl group. nih.gov Mobile phase additives, such as acids or bases, are often required to improve peak shape and resolution. nih.govwiley.com
Table 1: Examples of Chiral Stationary Phases for Amine Separation
| CSP Type | Selector Backbone | Common Trade Names | Typical Analytes |
|---|---|---|---|
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Chiralpak®, Chiralcel® | Broad range of compounds, including primary amines yakhak.orgnih.gov |
| Crown Ether-based | Chiral crown ether | Crownpak® | Specifically efficient for primary amines nih.govwiley.com |
| Cyclofructan-based | Derivatized cyclofructan | Larihc® | Effective for primary amines in polar organic mode nih.gov |
| Pirkle-type | Brush-type with π-acidic or π-basic aromatic rings | | Various racemates, including amine derivatives |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral auxiliary, it is possible to distinguish between them. rsc.org This is typically done in one of two ways: by using a chiral derivatizing agent or a chiral shift reagent. rsc.orgnih.gov
Chiral Derivatizing Agents (CDAs): The chiral analyte, such as this compound, is reacted with an optically pure CDA to form two new compounds that are diastereomers. These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. nih.gov
Chiral Shift Reagents (CSRs): These are chiral compounds, often complexes of lanthanide metals (e.g., Europium, Samarium), that reversibly associate with the analyte. nih.govtcichemicals.comfiveable.me This interaction forms transient diastereomeric complexes, which have different NMR chemical shifts. nih.gov The result is a separation of signals in the NMR spectrum for the R and S enantiomers, allowing for the determination of their relative proportions (enantiomeric excess). fiveable.menih.gov The Bull-James assembly, a boronic acid-based system, is a more recent alternative to lanthanide-based reagents for the NMR analysis of chiral amines. nih.gov The magnitude of the chemical shift difference depends on the specific reagent used, the analyte, and the experimental conditions like concentration and temperature. fiveable.me
Table 2: Conceptual NMR Data for 2-Aminooctane with a Chiral Shift Reagent | Proton Signal | Without CSR (Chemical Shift, ppm) | With CSR (Chemical Shift, ppm) | | :--- | :--- | :--- | | | | This compound | (S)-2-Aminooctane | | -CH(NH₂)- | ~2.7 | Shifted downfield (e.g., ~3.5) | Shifted downfield to a different extent (e.g., ~3.6) | | -CH₃ | ~1.1 | Shifted downfield (e.g., ~1.5) | Shifted downfield to a different extent (e.g., ~1.55) | Note: The chemical shift values are illustrative to demonstrate the principle of signal separation for enantiomers in the presence of a chiral shift reagent. Actual values would be determined experimentally.
Optical Rotation Measurements
Optical rotation is a fundamental property of chiral molecules, quantifying their interaction with plane-polarized light. libretexts.org The direction and magnitude of this rotation are measured using a polarimeter and are characteristic of a specific enantiomer under defined conditions. libretexts.org For a chiral compound, the two enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. khanacademy.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. wikipedia.orgmasterorganicchemistry.com
The standardized value for this property is the specific rotation, [α], which is calculated from the observed rotation (α) using the concentration of the sample and the path length of the light through the sample. libretexts.orgmasterorganicchemistry.com The measurement is typically performed at a specific temperature (often 20°C or 25°C) and using a specific wavelength of light, most commonly the D-line of a sodium lamp (589 nm). libretexts.orgkhanacademy.org There is no direct, simple correlation between the (R/S) configuration of an enantiomer and the direction (+/-) of its optical rotation; this relationship must be determined experimentally. masterorganicchemistry.comwikipedia.org
While a specific rotation value for this compound is not detailed in the provided search results, experimental data for similar chiral amines are routinely reported in scientific literature and commercial product specifications. The data would typically be presented as follows, detailing the conditions of the measurement.
Interactive Table: Parameters for Optical Rotation Measurement
| Parameter | Description | Typical Unit |
|---|---|---|
| Observed Rotation (α) | The angle of rotation measured by the polarimeter. | Degrees (°) |
| Specific Rotation ([α]) | A standardized measure of a compound's optical activity. | Degrees (°) |
| Temperature (T) | The temperature at which the measurement is taken. | Degrees Celsius (°C) |
| Wavelength (λ) | The wavelength of the light source used. | Nanometers (nm) |
| Path Length (l) | The length of the polarimeter sample tube. | Decimeters (dm) |
| Concentration (c) | The concentration of the chiral substance in solution. | Grams per milliliter (g/mL) |
This table is for illustrative purposes to show how experimental data for this compound would be presented.
Computational Approaches to Stereochemistry
Computational chemistry provides powerful tools for understanding the three-dimensional nature of molecules and their interactions, offering insights that can be difficult to obtain through experimental methods alone.
Molecular Dynamics (MD) Simulations for Chiral Recognition
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nsf.gov This technique is particularly valuable for investigating the mechanisms of chiral recognition, where subtle differences in the interactions between enantiomers and a chiral environment determine stereoselectivity. nih.gov In the context of this compound, MD simulations could be used to model its interaction with a chiral selector, such as a chiral stationary phase in chromatography or a chiral resolving agent. nih.govresearchgate.net
The process involves creating a simulation box containing the molecules of interest (e.g., this compound, its (S)-enantiomer, and a chiral selector) and a solvent. nsf.gov The simulation then calculates the forces between the atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of very small time steps. nsf.gov
By analyzing the simulation trajectory, researchers can gain insights into:
Binding Free Energies : Calculating the free energy of binding for each enantiomer to the chiral selector can predict which diastereomeric complex is more stable. nih.govtdl.org A lower binding free energy for the this compound/selector complex compared to the (S)-2-Aminooctane/selector complex would explain the basis for chiral separation. nih.govtdl.org
Interaction Modes : MD simulations can identify the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are critical for chiral discrimination. nih.govresearchgate.net For example, a simulation might reveal that this compound forms a more stable or a greater number of hydrogen bonds with the chiral selector than its enantiomer. researchgate.net
Conformational Changes : The simulations can show how the conformations of both the analyte (this compound) and the chiral selector adapt during the binding process.
While specific MD studies on this compound were not found, research on other chiral molecules, like mandelic acid and various drugs, demonstrates the power of this integrated experimental and computational approach to rationalize and understand stereoselectivity at a molecular level. nih.gov
Docking Studies for Stereospecific Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor or host molecule. mdpi.com It is widely used in drug design and to understand molecular recognition phenomena, including stereospecific interactions. For this compound, docking studies could be employed to model its interaction with the active site of an enzyme or the binding pocket of a chiral selector.
The docking process involves:
Defining the Binding Site : Identifying the specific region on the host molecule where the interaction is expected to occur.
Generating Conformations : Creating a range of possible three-dimensional shapes (conformations) for the ligand, this compound.
Scoring : Placing the ligand conformations into the binding site and using a scoring function to evaluate the "goodness of fit." This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction. nsf.gov
By performing docking simulations for both (R)- and (S)-2-Aminooctane with the same chiral host, researchers can compare the resulting scores and predicted binding poses. A significantly better score for this compound would suggest a stereospecific preference. The analysis of the docked poses can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize one diastereomeric complex over the other, thus explaining the observed enantioselectivity. researchgate.netmdpi.com
Racemization Studies and Control
Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture, where both enantiomers are present in equal amounts. wikipedia.org This results in the loss of optical activity. wikipedia.org Understanding the mechanisms of racemization is crucial for the synthesis, storage, and application of chiral compounds like this compound.
Mechanisms of Racemization
The racemization of a chiral compound requires the temporary destruction and subsequent reformation of the stereocenter. For chiral amines, several mechanisms can facilitate this process.
Formation of an Achiral Intermediate : A common pathway for the racemization of compounds with a stereocenter adjacent to a functional group involves the formation of a planar, achiral intermediate. wikipedia.orgstudy.com For a secondary amine like 2-aminooctane, this can occur via an imine intermediate. In the presence of a suitable catalyst (e.g., an iridium complex) and a hydrogen acceptor (like a ketone), the amine can be oxidized to an imine. whiterose.ac.ukacs.org The carbon-nitrogen double bond of the imine is planar, meaning the original stereochemical information at the carbon atom is lost. Subsequent reduction of this achiral imine can occur from either face with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers. whiterose.ac.ukstudy.com
Nitrogen Inversion : For amines where the chirality is centered on the nitrogen atom itself (i.e., tertiary amines with three different substituents and a lone pair), racemization can occur through rapid pyramidal inversion of the nitrogen atom. rsc.org However, for this compound, the stereocenter is a carbon atom, so this mechanism is not the primary route for its racemization.
Carbocation Formation : Substitution reactions that proceed through a planar carbocation intermediate (SN1 mechanism) can also lead to racemization. wikipedia.orgstudy.com If the amino group of this compound were to act as a leaving group (for instance, after being protonated), the formation of a secondary carbocation at the C2 position would result in a planar, achiral species. study.com A subsequent nucleophilic attack could then occur from either side, producing a racemic product. study.comstudy.com
The rate of racemization is highly dependent on conditions such as temperature, pH, solvent, and the presence of catalysts. study.comacs.orgrsc.org For example, some catalytic racemization processes for chiral amines are performed at elevated temperatures (e.g., 80-110 °C) to achieve a reasonable rate. whiterose.ac.ukacs.org
Development of Racemization Catalysts for Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the inherent 50% yield limitation of conventional kinetic resolution. This is achieved by combining the enantioselective reaction catalyzed by an enzyme with an in situ racemization of the less reactive enantiomer. For chiral amines like 2-aminooctane, this typically involves a lipase for enantioselective acylation and a metal-based catalyst for the racemization of the unreacted amine. The development of efficient racemization catalysts that are compatible with enzymatic conditions is a critical area of research.
The racemization of aliphatic amines has been recognized as a significant challenge, often requiring high temperatures that can be detrimental to the accompanying enzyme. nih.gov Consequently, much research has been dedicated to developing catalysts that can efficiently racemize amines under milder conditions.
One successful approach involves the use of a methoxy-substituted Shvo-type ruthenium catalyst in conjunction with Novozyme-435 (an immobilized form of Candida antarctica lipase B). nih.gov This system has proven effective for the DKR of various aliphatic and benzylic primary amines, achieving high yields and excellent enantioselectivity. nih.gov The Shvo catalyst facilitates the racemization of the amine through a dehydrogenation-hydrogenation mechanism.
Another significant advancement in this field is the use of palladium nanocatalysts. A recyclable palladium nanocatalyst supported on aluminum hydroxide (Pd/AlO(OH)) has been shown to be highly effective for the racemization of primary amines. organic-chemistry.orgnih.gov This catalyst, when used with Novozym-435, enables the DKR of both aliphatic and benzylic amines at temperatures between 70-100°C, leading to high yields (85–99%) and excellent enantiomeric excesses (97–99%). organic-chemistry.org The heterogeneous nature of this catalyst also allows for its recovery and reuse, adding to the sustainability of the process. organic-chemistry.org
While specific data for 2-aminooctane is not extensively detailed in the cited literature, the successful application of these catalyst systems to other aliphatic amines provides a strong basis for their potential use with this compound. The general conditions and catalyst performance for a representative aliphatic amine using a palladium nanocatalyst are summarized in the table below.
Interactive Data Table: Dynamic Kinetic Resolution of a Representative Aliphatic Amine
| Amine Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Aliphatic Amine | Pd/AlO(OH) | Novozym-435 | Ethyl Methoxyacetate | 70-100 | 24-72 | 85-99 | 97-99 |
Further research has explored palladium nanoparticles supported on amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF). nih.gov This catalyst has demonstrated high efficiency at temperatures below 70°C, which is more favorable for enzyme stability. nih.gov Although its application has been more extensively demonstrated for benzylic amines, its effectiveness at lower temperatures presents a promising avenue for the DKR of aliphatic amines like 2-aminooctane. nih.govacs.org
The development of these racemization catalysts is crucial for the efficient and enantiomerically pure synthesis of chiral amines. The compatibility of these metal catalysts with enzymatic systems under relatively mild conditions paves the way for scalable and sustainable production of compounds like this compound.
Reactivity and Transformation of R 2 Aminooctane in Organic Synthesis
Functional Group Transformations Involving the Amine Moiety
The amine moiety of (R)-2-Aminooctane is the focal point of its chemical reactivity, enabling its participation in a range of reactions including oxidations, reductions, and nucleophilic substitutions.
The oxidation of primary amines like this compound can lead to the formation of imines or nitriles, depending on the reaction conditions and the oxidizing agents employed.
The direct oxidation of primary amines to imines is a synthetically useful transformation. While specific studies on the oxidation of this compound to its corresponding imine are not extensively documented in the reviewed literature, general methodologies for the oxidation of primary amines to imines are well-established. These reactions often employ metal catalysts and an oxidizing agent. For instance, the oxidation of secondary amines to imines has been achieved using reagents like iodosobenzene, optionally catalyzed by manganese or iron porphyrins rsc.org.
The further oxidation of the intermediate imine, or the direct oxidation of the primary amine, can yield a nitrile. Research on the transfer dehydrogenation of n-octylamine, a close structural analog of this compound, has demonstrated its conversion to octanenitrile. In one study, this transformation was achieved using a platinum on carbon (Pt/C) catalyst in the presence of ethylene as a hydrogen acceptor and ammonia (B1221849) nih.gov. The presence of ammonia was found to be crucial for catalyst stability and reaction success nih.gov.
Table 1: Catalytic Transfer Dehydrogenation of n-Octylamine to Octanenitrile
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Yield of Octanenitrile (%) |
|---|
This data is based on the reaction of n-octylamine, a close structural analog of this compound. nih.gov
The amino group of this compound can be removed and replaced with a hydrogen atom through a process known as deamination, effectively reducing the amine to an alkane.
The conversion of a primary amine to an alkane, or hydrodeamination, is a valuable synthetic transformation. While direct reduction of the C-N bond is challenging, several indirect methods are available. One common approach involves the conversion of the primary amine to a suitable leaving group, followed by reduction. For instance, primary amines can be converted to their p-toluenesulfonamides, which can then be reductively deaminated mdma.ch. Another method involves the reaction of primary amines with O-diphenylphosphinylhydroxylamine under mild conditions to achieve hydrodeamination nih.gov. More recently, a direct deamination of primary amines using anomeric amide reagents has been developed, proceeding through an isodiazene intermediate under mild conditions with excellent functional group tolerance nih.govorganic-chemistry.org. Although specific examples with this compound are not detailed, these general methods are applicable to chiral primary amines.
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, readily participating in reactions with various electrophiles to form N-substituted derivatives.
N-Alkylation: this compound can undergo N-alkylation with alkyl halides to form secondary and tertiary amines. However, direct alkylation can be difficult to control and often leads to over-alkylation, producing a mixture of products masterorganicchemistry.com. A more controlled method for introducing an alkyl group is through reductive amination wikipedia.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.orglibretexts.org. This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine wikipedia.orgmasterorganicchemistry.com. Common reducing agents for this transformation include sodium borohydride and sodium cyanoborohydride masterorganicchemistry.comlibretexts.org.
Table 2: General Scheme for Reductive Amination
| Amine | Carbonyl Compound | Reducing Agent | Product |
|---|---|---|---|
| This compound | Aldehyde (R'-CHO) | NaBH₃CN | (R)-N-Alkyl-2-aminooctane |
This table represents a general transformation applicable to this compound based on established reductive amination protocols. wikipedia.orgmasterorganicchemistry.com
N-Acylation: this compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form N-acyl derivatives (amides) nih.govrsc.org. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. This nucleophilic addition-elimination reaction is generally high-yielding and provides a straightforward route to a wide range of amides.
Table 3: General Scheme for N-Acylation
| Amine | Acylating Agent | Base | Product |
|---|---|---|---|
| This compound | Acyl Chloride (R'-COCl) | Pyridine or Triethylamine | (R)-N-Acyl-2-aminooctane |
This table illustrates a general reaction applicable to this compound based on standard acylation procedures.
Nucleophilic Substitution Reactions
Role in the Synthesis of Complex Molecules
The incorporation of this compound into larger molecular frameworks is a key strategy for introducing chirality and specific physical or biological properties. Its utility spans from the synthesis of enantiomerically pure pharmaceutical intermediates to the development of functional materials and bioactive derivatives.
Chiral amines are crucial in the synthesis of single-enantiomer drugs, as different enantiomers of a drug can have vastly different pharmacological effects. nih.govacs.orgsigmaaldrich.com this compound can be employed as a chiral resolving agent or a chiral auxiliary in the asymmetric synthesis of pharmaceutical intermediates.
As a chiral resolving agent , this compound can be used to separate racemic mixtures of acidic compounds. The process involves the formation of diastereomeric salts with the racemic acid. Due to their different physical properties, these diastereomeric salts can be separated by methods such as fractional crystallization. After separation, the individual diastereomers are treated with an acid to release the enantiomerically pure acid and recover the resolving agent. For instance, chiral amines are commonly used in the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.
As a chiral auxiliary , the this compound moiety can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. The chiral center in the aminooctane influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.
| Application | Role of this compound | Example Pharmaceutical Class |
| Resolution of Racemic Acids | Chiral Resolving Agent | Non-steroidal anti-inflammatory drugs (NSAIDs) |
| Stereoselective Synthesis | Chiral Auxiliary | Various |
The chemical structure of this compound, with its combination of a reactive amino group and a lipophilic octyl chain, makes it a suitable precursor for various materials with specific properties.
Surfactants are amphiphilic molecules that reduce surface tension and are key components of detergents. The synthesis of surfactants from renewable resources is an area of growing interest. N-acyl amino acid surfactants, for example, can be synthesized by the acylation of the amino group of an amino acid or a simple amine. mdpi.com
This compound can serve as the hydrophilic head group in the synthesis of novel surfactants. By reacting the amino group with a long-chain fatty acid chloride or ester, an N-acyl-(R)-2-aminooctane can be formed. The properties of the resulting surfactant, such as its critical micelle concentration (CMC) and its emulsifying power, would be influenced by the length and structure of both the fatty acid chain and the octyl chain of the amine. Another potential application is in the synthesis of N-octyl-D-glucamine, a nonionic surfactant, which can be prepared by the reductive amination of glucose with an octylamine. chemsynlab.comgoogle.com
| Surfactant Type | Synthetic Route involving this compound Moiety | Potential Properties |
| N-Acyl-(R)-2-aminooctane | Acylation of the amino group with a fatty acid derivative | Amphiphilic, surface-active |
| N-(R)-2-Octyl-D-glucamine | Reductive amination of glucose | Nonionic, biodegradable |
Primary amines are important monomers in the synthesis of polyamides, a class of polymers known for their high strength and thermal stability. nih.govresearchgate.netncl.res.intechscience.cn Polyamides are typically formed through the condensation reaction of a diamine with a dicarboxylic acid.
This compound, being a monoamine, can be used as a chain terminator in polymerization reactions to control the molecular weight of the resulting polyamide. Alternatively, if derivatized to contain a second reactive group, it could be incorporated into the main polymer chain, introducing chirality and a flexible side chain, which could influence the polymer's physical properties, such as its solubility and thermal behavior. The incorporation of chiral units into polymer backbones is a strategy to create materials with unique optical or recognition properties.
| Polymer Application | Role of this compound | Potential Effect on Polymer Properties |
| Polyamide Synthesis | Chain Terminator or Chiral Monomer | Control of molecular weight, introduction of chirality, modification of physical properties |
The primary amino group of this compound is a key functional handle for the synthesis of a wide range of derivatives with potential biological activities. Two common classes of such derivatives are Schiff bases and sulfonamides.
Schiff bases , formed by the condensation of a primary amine with an aldehyde or ketone, are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.govuniv-eloued.dz The synthesis of a Schiff base from this compound would involve reacting it with a suitable aldehyde or ketone. The biological activity of the resulting imine would depend on the nature of the substituent attached to the carbonyl group.
Sulfonamides are another important class of pharmacologically active compounds, known for their antibacterial, anticancer, and anti-inflammatory properties. okstate.edunih.govrsc.orgimist.marsc.org Sulfonamide derivatives of this compound can be prepared by reacting the amine with a sulfonyl chloride in the presence of a base. The biological efficacy of these derivatives would be influenced by the nature of the group attached to the sulfonyl chloride.
| Derivative Class | General Synthetic Route | Potential Biological Activities |
| Schiff Bases | Condensation with an aldehyde or ketone | Antimicrobial, Anticancer |
| Sulfonamides | Reaction with a sulfonyl chloride | Antibacterial, Anticancer, Anti-inflammatory |
Biological and Bioorganic Aspects of R 2 Aminooctane
Interactions with Biological Targets
Detailed studies specifically investigating the interactions of (R)-2-Aminooctane with biological targets such as enzymes and receptors are not extensively documented. However, the principles of stereospecificity in molecular recognition are well-established and provide a framework for understanding potential interactions.
The chirality of a molecule is a critical determinant in its interaction with biological systems, as enzymes and receptors are themselves chiral entities composed of L-amino acids. mdpi.comnih.gov This inherent chirality dictates that the binding of a small molecule like this compound to a biological target is often stereospecific, meaning one enantiomer will exhibit a significantly different binding affinity and subsequent biological effect compared to its mirror image, (S)-2-Aminooctane.
While specific data for this compound is scarce, the general principle is that the three-dimensional arrangement of the amino group, the octyl chain, and the methyl group around the chiral center of this compound would lead to a specific fit within the binding site of a target protein. This precise orientation is crucial for establishing the necessary intermolecular interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, that govern binding affinity and biological activity.
There is a lack of specific research on the direct influence of this compound on neurotransmitter systems. Generally, amine-containing compounds can sometimes interact with components of neurotransmitter systems, such as monoamine oxidases (MAOs), which are responsible for the degradation of amine neurotransmitters. nih.gov However, without specific studies, any potential effects of this compound on neurotransmitter levels or receptor activity remain speculative.
Enzymatic Pathways Involving this compound
The primary area where this compound is relevant in enzymatic pathways is in its synthesis through biocatalytic methods. The development of stereoselective enzymes for the production of chiral amines is a significant area of research in biotechnology and pharmaceutical manufacturing. nih.gov
This compound can be a product of biocatalytic cycles, particularly those involving transaminases. In these cycles, a prochiral ketone, 2-octanone, can be converted into the chiral amine this compound through the stereoselective transfer of an amino group from an amino donor, such as isopropylamine or alanine. researchgate.netacs.org The enzyme's active site directs the addition of the amino group to one face of the ketone, resulting in the formation of a single enantiomer.
The efficiency of such biocatalytic cycles is a key focus of research, with efforts directed at optimizing reaction conditions and enzyme performance. cloudfront.net
The production of enantiomerically pure amines like this compound is a key application of engineered enzymes. nih.gov Transaminases (TAs), also known as aminotransferases, are a prominent class of enzymes used for this purpose. acs.org Wild-type transaminases often have limitations in their substrate scope and stereoselectivity. Therefore, protein engineering techniques, such as directed evolution and site-directed mutagenesis, are employed to develop variants with improved activity and selectivity for specific target molecules. sigmaaldrich.com
Several studies have focused on engineering (R)-selective transaminases to catalyze the amination of various ketones. For instance, (R)-selective ω-transaminases from organisms like Aspergillus terreus and Arthrobacter sp. have been shown to be effective in the amination of prochiral ketones to yield optically pure (R)-amines. researchgate.net While these studies may not have specifically used 2-octanone as a substrate in the published results, the developed enzymes often have a broader substrate range that could potentially include it.
The table below summarizes some (R)-selective transaminases and their general characteristics, which could be relevant for the synthesis of this compound.
| Enzyme Origin | Selectivity | Amine Donor | Reference |
| Aspergillus terreus | (R)-selective | D-alanine | researchgate.net |
| Arthrobacter sp. | (R)-selective | D-alanine | researchgate.net |
| Hyphomonas neptunium | (R)-selective | D-alanine | researchgate.net |
Lipases are another class of enzymes used in the production of chiral amines, typically through the kinetic resolution of a racemic mixture of the amine. organic-chemistry.orgnih.gov In this process, the lipase selectively acylates one enantiomer of the amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. While specific reports on the lipase-catalyzed resolution of 2-aminooctane are not abundant, this remains a viable strategy for obtaining this compound.
Case Studies in Bioorganic Synthesis
Specific case studies detailing the use of this compound as a key intermediate or building block in the bioorganic synthesis of complex molecules are not well-documented in readily available literature. Chiral amines, in general, are crucial components in the synthesis of many pharmaceuticals and agrochemicals. openaccessgovernment.org It is plausible that this compound could serve as a chiral synthon, where its stereocenter is incorporated into a larger, more complex molecule with a specific desired biological activity. However, without concrete examples, its application in this area remains theoretical.
Enzymatic Synthesis of Chiral Amines from Ketones
The synthesis of enantiomerically pure chiral amines is of significant interest in the pharmaceutical and chemical industries, with biocatalysis emerging as a sustainable and efficient alternative to traditional chemical methods. rsc.org Enzymes, particularly transaminases, are utilized for the asymmetric synthesis of chiral amines from prochiral ketones, offering high enantioselectivity under mild reaction conditions. mdpi.comresearchgate.net
Amine transaminases (ATAs) catalyze the transfer of an amino group from an amino donor to a ketone substrate. mdpi.com In the context of synthesizing this compound, the corresponding prochiral ketone, 2-octanone, would be the substrate. The reaction involves a ping-pong bi-bi kinetic mechanism where the enzyme's cofactor, pyridoxal 5'-phosphate (PLP), accepts the amino group from a donor (like isopropylamine or alanine) to form a pyridoxamine 5'-phosphate (PMP) intermediate, which then aminates the ketone. mdpi.com
The primary challenge in these biocatalytic processes is often the unfavorable thermodynamic equilibrium of the reaction. nih.gov To drive the reaction towards the product side, various strategies are employed, such as using a high concentration of the amino donor, removing the co-product (e.g., acetone from isopropylamine), or coupling the reaction with a subsequent, irreversible step. Despite these hurdles, the use of ω-transaminases remains a powerful tool for producing enantiopure amines, avoiding the need for costly and often toxic heavy metal catalysts used in conventional chemistry. mdpi.comresearchgate.net
Table 1: Key Enzymes and Strategies in Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Substrate for this compound | Key Advantages | Common Challenges |
|---|---|---|---|---|
| Amine Transaminases (ATAs) | Asymmetric synthesis | 2-Octanone | High enantioselectivity, Mild conditions, Green chemistry | Unfavorable equilibrium, Substrate/product inhibition |
Multi-step Biocatalytic Strategies for Chiral Amino Alcohol Synthesis
Chiral amino alcohols are valuable building blocks in organic synthesis, serving as precursors for pharmaceuticals and as chiral auxiliaries. researchgate.net Multi-step biocatalytic cascades have been developed to synthesize these complex molecules with high stereoselectivity, often starting from simple, renewable feedstocks. nih.govacs.org These enzymatic cascades offer the potential for one-pot syntheses, minimizing waste and purification steps associated with traditional multi-step chemical routes. researchgate.net
These strategies often combine several classes of enzymes to perform sequential transformations. A common approach involves the use of an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) or a transaminase (ATA) in a "hydride-borrowing" cascade to convert an alcohol into a chiral amine. mecp2024.com Other multi-enzyme routes can involve steps such as selective epoxidation and hydrolysis followed by amination to produce vicinal amino alcohols. mecp2024.com
For instance, a synthetic pathway could begin with the oxidation of a diol to a hydroxy ketone by an alcohol dehydrogenase, followed by the stereoselective amination of the ketone by a transaminase to yield the final enantiomerically pure amino alcohol. nih.gov The choice of enzymes and the design of the cascade are crucial for controlling the stereochemistry at multiple chiral centers. mecp2024.com While specific cascades leading directly to derivatives of this compound are not detailed, these established multi-step biocatalytic systems provide a framework for the potential synthesis of more complex chiral molecules from such amine building blocks. researchgate.netacs.org
This compound as a Ligand in Biological Systems
Interaction with Perovskite Nanoparticles for Chiroptical Activity
This compound serves as a chiral ligand that can induce chiroptical properties in otherwise achiral inorganic nanoparticles, such as lead halide perovskites. researchgate.netresearchgate.net When these chiral molecules are attached to the surface of perovskite nanocrystals (PNCs), they can cause a structural distortion of the nanoparticle's crystal lattice. researchgate.netresearchgate.net This distortion breaks the centrosymmetry of the nanocrystal's surface, imparting chirality to the entire nanoparticle and leading to observable chiroptical activity, such as in circular dichroism (CD) spectra. researchgate.netnih.gov
The mechanism of this chirality transfer is believed to stem from the asymmetric hydrogen-bonding interactions between the chiral amine and the inorganic framework of the perovskite. nih.gov Computational simulations using density functional theory (DFT) have shown that chiral ligands like (R)-methylbenzylammonium can induce a centro-asymmetric distortion in the outermost layers of lead bromide octahedra in CsPbBr₃ nanocrystals. researchgate.netresearchgate.net This structural change affects the electronic states of the PNCs, causing them to interact differently with left- and right-circularly polarized light. researchgate.netnrel.gov The anchoring of short chiral ligands like (R)-2-octylamine to formamidinium lead bromide (FAPbBr₃) nanocrystals has been shown to result in chiral perovskites that emit circularly polarized light (CPL). researchgate.net
Ligand Exchange Strategies and Their Effects
The exchange of native ligands for chiral amines can significantly enhance the photoluminescence quantum yield (PLQY) of the nanocrystals. nih.gov This improvement is attributed to the passivation of surface defects that would otherwise act as non-radiative recombination centers. nih.govrsc.org By carefully controlling the ligand exchange process, it is possible to regulate the intensity of the induced circular dichroism signal. nih.gov The interaction between the chiral ligand and the nanocrystal surface drives the exchange, and effective modification can lead to PNCs with both high PLQY (approaching 100%) and strong chiroptical responses. nih.gov This strategy demonstrates a facile and effective approach to generating advanced chiral photonic materials. nih.gov
Table 2: Effects of Chiral Ligand Exchange on Perovskite Nanocrystals
| Property | Effect of this compound Ligand Exchange | Underlying Mechanism | Reference |
|---|---|---|---|
| Chiroptical Activity | Induces Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) | Asymmetric distortion of the inorganic lattice by the chiral ligand. researchgate.netresearchgate.net | researchgate.net |
| Photoluminescence Quantum Yield (PLQY) | Significant increase, in some cases from ~50% to nearly 100%. nih.gov | Passivation of surface defects and elimination of non-radiative recombination pathways. | nih.govrsc.org |
| Structural Properties | Induces centro-asymmetric distortion in the outermost atomic layers of the nanocrystal. | Strong interaction (e.g., hydrogen bonding) between the chiral amine and the perovskite surface. | researchgate.netnih.gov |
Future Research Perspectives and Emerging Applications
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of enantiomerically pure amines like (R)-2-Aminooctane is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. wiley.com Future research is intensely focused on developing synthetic pathways that are not only efficient but also environmentally benign and scalable.
The principles of green chemistry are increasingly guiding the development of new synthetic methods for chiral amines. The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. A major focus in this area is the use of biocatalysis.
Enzymes, particularly transaminases (ATAs), are at the forefront of green synthesis for chiral amines. mdpi.comrsc.org These enzymes can catalyze the transfer of an amino group from a donor molecule to a ketone precursor (2-octanone) with high enantioselectivity, producing this compound under mild reaction conditions. mdpi.comrsc.org This biocatalytic approach avoids the need for costly and potentially toxic heavy metal catalysts often used in traditional asymmetric synthesis. wiley.com Research in this area is geared towards discovering and engineering more robust transaminases with broader substrate scopes and improved stability. Furthermore, the use of renewable resources and environmentally friendly solvents is a key aspect being explored to enhance the green credentials of these synthetic routes. rsc.orgajgreenchem.com
Table 1: Comparison of Green Chemistry Approaches for Chiral Amine Synthesis
| Approach | Key Features | Advantages | Challenges |
| Biocatalysis (Transaminases) | Uses enzymes for stereoselective amination of a ketone precursor. mdpi.comnih.gov | High enantioselectivity, mild reaction conditions (temperature, pH), reduced environmental impact, biodegradable catalysts. mdpi.comrsc.org | Limited enzyme stability under industrial conditions, unfavorable reaction equilibrium, challenges in catalyst recovery and reuse. rsc.org |
| Heterogeneous Catalysis | Utilizes solid-supported catalysts that can be easily separated from the reaction mixture. | Catalyst recyclability, potential for use in continuous flow systems, reduced metal leaching into the product. | Can require harsh reaction conditions (high temperature/pressure), potential for lower selectivity compared to enzymes. |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. | Reduces reliance on fossil fuels, contributes to a circular economy. | Often requires multi-step conversions to obtain the desired precursor, potential for impurities from biological sources. |
Translating laboratory-scale syntheses to industrial production requires methodologies that are scalable, safe, and efficient. Continuous flow chemistry is a promising technology for the synthesis of this compound and other chiral amines. rsc.orgnih.gov
In a continuous flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This technology offers several advantages over traditional batch processing, including enhanced safety (smaller reaction volumes), improved heat and mass transfer, and higher product consistency. researchgate.net For the synthesis of this compound, immobilizing enzymes like transaminases within a packed-bed reactor allows for their continuous reuse, significantly improving process economics. rsc.org Future research will focus on optimizing reactor design, developing more stable immobilized biocatalysts, and integrating in-line purification techniques to create fully automated and highly efficient scalable production systems. researchgate.netnih.gov
Table 2: Advantages of Continuous Flow Synthesis for this compound Production
| Advantage | Description |
| Enhanced Safety | Small reaction volumes minimize the risks associated with exothermic reactions or hazardous reagents. |
| Improved Efficiency | Precise control over reaction parameters leads to higher yields and purity. researchgate.net |
| Scalability | Production can be easily scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). nih.gov |
| Catalyst Reusability | Immobilized catalysts (e.g., enzymes) can be used for extended periods, reducing costs. rsc.orgnih.gov |
| Automation | Integration with online monitoring and control systems allows for automated production with minimal manual intervention. nih.gov |
Advanced Computational Modeling for Mechanism Elucidation and Prediction
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. rsc.org For the synthesis and application of this compound, advanced computational modeling offers significant opportunities to accelerate research and development.
By using methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can investigate reaction mechanisms at the atomic level. researchgate.netresearchgate.net This allows for the elucidation of transition states, the calculation of reaction energetics, and the prediction of stereochemical outcomes. For instance, computational models can be used to understand how a transaminase enzyme achieves its high selectivity for the (R)-enantiomer, guiding efforts in protein engineering to create even more efficient catalysts. Similarly, modeling can predict the reactivity of this compound in subsequent transformations, aiding in the rational design of novel derivatives with desired properties. researchgate.net
Table 3: Computational Methods in this compound Research
| Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms for synthesis; predicting reactivity. researchgate.net | Transition state structures, activation energies, reaction pathways. |
| Molecular Docking | Predicting binding modes of this compound-derived ligands to biological targets. | Binding affinity, key intermolecular interactions, potential for biological activity. |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of enzymes used in synthesis or the behavior of materials incorporating this compound. | Enzyme-substrate interactions, stability of self-assembled structures, material properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions with high accuracy. | Detailed mechanism of catalysis within the enzyme active site. |
Exploration of Novel Biological Activities and Therapeutic Implications
Chiral amines are crucial components in a vast number of biologically active molecules, including approximately 40% of active pharmaceutical ingredients (APIs). wiley.com While this compound itself is a relatively simple molecule, it serves as a valuable chiral building block for the synthesis of more complex compounds with potential therapeutic applications.
Future research will likely explore the incorporation of the (R)-1-methylheptyl moiety into various molecular scaffolds known to exhibit biological activity. For example, derivatives of 2-amino-alcohols and quinolines have shown promise as cytotoxic agents against cancer cell lines. researchgate.netnih.govrsc.org By synthesizing novel analogues that include the specific stereochemistry and lipophilicity of this compound, researchers may discover compounds with improved potency, selectivity, or pharmacokinetic properties. The exploration could extend to areas such as antimicrobial, anti-inflammatory, and neurological disorders, where chiral amine structures often play a critical role. mdpi.com
Table 4: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale | Example of Related Active Scaffolds |
| Oncology | Many anticancer agents are chiral amines or derived from them. The lipophilic chain could enhance membrane permeability. | Quinoline derivatives, 2-amino-3-alkanols. researchgate.netnih.gov |
| Infectious Diseases | Amine functionalities are common in antimicrobial compounds. | Metal complexes with amine ligands. mdpi.com |
| Central Nervous System (CNS) Disorders | Chiral amines are key pharmacophores for many CNS-active drugs. | Various alkaloids and synthetic neurotransmitter analogues. acs.org |
Integration of this compound into Advanced Materials and Nanotechnology
The unique combination of a primary amine group, a chiral center, and an eight-carbon alkyl chain makes this compound an interesting candidate for applications in materials science and nanotechnology.
The amine group can serve as a versatile anchor for grafting the molecule onto surfaces or nanoparticles. For instance, this compound can be used as a capping agent to control the growth and stabilize colloidal quantum dots, which are semiconductor nanocrystals with applications in displays and bio-imaging. The chirality of the molecule can be exploited to create chiral surfaces or to induce the formation of helical self-assembled structures. Such chiral materials are of interest for applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. The hydrophobic octyl chain can be used to modify surface properties, rendering them more hydrophobic, or to drive the self-assembly of amphiphilic structures in solution. nih.govmdpi.com
Table 5: Emerging Applications in Materials and Nanotechnology
| Application Area | Role of this compound | Potential Impact |
| Quantum Dots | Surface ligand and capping agent. | Controls nanocrystal size, enhances stability and photoluminescence. |
| Chiral Surfaces | Chiral modifier for stationary phases in chromatography or for electrode surfaces. | Enantioselective separation of racemic mixtures, electrochemical sensing of chiral molecules. |
| Self-Assembled Monolayers (SAMs) | Building block for creating ordered molecular layers on substrates. | Tailoring surface properties like wettability, friction, and biocompatibility. |
| Nanoparticle Functionalization | Ligand for functionalizing gold, silica, or magnetic nanoparticles. | Targeted drug delivery, bio-imaging, and diagnostics. nih.gov |
Regulatory and Safety Considerations in Research and Development
As with any chemical compound, the research, development, and potential commercialization of this compound and its derivatives are subject to stringent regulatory and safety considerations. In the laboratory, proper handling procedures are essential due to the compound's flammability, corrosivity, and potential toxicity. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Researchers must use appropriate personal protective equipment (PPE), such as gloves, goggles, and face shields, and work in well-ventilated areas. sigmaaldrich.com
Should any derivative of this compound be considered for pharmaceutical development, it would need to undergo a rigorous evaluation process mandated by regulatory agencies like the FDA and EMA. This includes comprehensive preclinical toxicology studies and a multi-phase clinical trial process to establish safety and efficacy. nih.gov For materials science applications, relevant regulations regarding chemical registration (e.g., REACH in Europe, TSCA in the US) and environmental impact would need to be addressed. A thorough understanding of the entire lifecycle, from synthesis to disposal, is critical for the responsible development of this promising chemical entity.
Table 6: Key Safety and Regulatory Checkpoints
| Aspect | Considerations |
| Laboratory Safety | Adherence to Safety Data Sheet (SDS) guidelines; use of PPE (gloves, eye protection); handling in fume hoods. sigmaaldrich.comsigmaaldrich.com |
| Hazard Classification | Flammable liquid, causes severe skin burns and eye damage, harmful if swallowed, and toxic to aquatic life. sigmaaldrich.comchemicalbook.com |
| Pharmaceutical Development | Extensive preclinical and clinical trials, adherence to Good Manufacturing Practices (GMP), submission of a New Drug Application (NDA). nih.gov |
| Industrial Chemical Regulations | Compliance with chemical inventory and registration requirements (e.g., TSCA, REACH). |
| Environmental Impact | Assessment of biodegradability, aquatic toxicity, and potential for bioaccumulation. |
Q & A
What are the optimal synthetic routes for (R)-2-Aminooctane to ensure high enantiomeric purity?
Level: Basic
Methodological Answer:
The synthesis of this compound requires asymmetric strategies to preserve stereochemistry. Key approaches include:
- Chiral Catalysis : Use of chiral catalysts (e.g., BINAP-metal complexes) in hydrogenation reactions to selectively reduce imine intermediates .
- Enantioselective Resolution : Enzymatic resolution with lipases or acylases to separate enantiomers post-synthesis .
- Controlled Reaction Conditions : Low-temperature reactions and inert atmospheres to minimize racemization .
Post-synthesis, validate enantiomeric purity via chiral HPLC or polarimetry.
How can researchers resolve contradictions in reported pharmacological data for this compound?
Level: Advanced
Methodological Answer:
Contradictions in pharmacological data (e.g., variable receptor binding affinities) require systematic analysis:
- Replication Studies : Reproduce experiments using standardized protocols (e.g., consistent cell lines, assay conditions) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent effects or impurity levels .
- Advanced Characterization : Confirm compound identity and purity via LC-MS and 2D NMR to rule out structural deviations .
What analytical techniques are recommended for characterizing enantiomeric purity of this compound?
Level: Basic
Methodological Answer:
Critical techniques include:
- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., cyclodextrin-based) and compare retention times to reference standards .
- NMR with Chiral Shift Reagents : Eu(hfc)₃ or analogous reagents induce distinct chemical shifts for enantiomers in ¹H NMR .
- Optical Rotation : Measure specific rotation ([α]₀²⁵) against known values for the (R)-enantiomer .
What strategies are effective in studying the stereospecific interactions of this compound with biological targets?
Level: Advanced
Methodological Answer:
To probe stereospecificity:
- Molecular Dynamics (MD) Simulations : Model binding interactions with targets (e.g., GABA receptors) to identify chiral recognition sites .
- X-ray Crystallography : Co-crystallize this compound with proteins to resolve atomic-level binding geometries .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to compare (R)- vs. (S)-enantiomer binding .
How should researchers design experiments to assess the stability of this compound under various conditions?
Level: Basic
Methodological Answer:
Design stability studies by:
- Accelerated Degradation Testing : Expose the compound to elevated temperatures, humidity, and light (ICH Q1A guidelines). Monitor degradation via HPLC at intervals .
- pH Stability Profiling : Incubate in buffers (pH 1–13) and quantify intact compound using UV-Vis spectroscopy .
- Oxidative Stress Tests : Use H₂O₂ or radical initiators to simulate oxidative environments and identify degradation products via GC-MS .
How can computational methods be integrated into the study of this compound's mechanism of action?
Level: Advanced
Methodological Answer:
Computational integration involves:
- Docking Studies : Use AutoDock or Schrödinger to predict binding poses in enzyme active sites .
- Quantitative Structure-Activity Relationship (QSAR) Models : Correlate structural descriptors (e.g., logP, polar surface area) with biological activity .
- Machine Learning : Train models on existing datasets to predict toxicity or metabolic pathways .
What are the challenges in scaling up this compound synthesis for preclinical studies?
Level: Advanced
Methodological Answer:
Scaling challenges include:
- Chiral Integrity Maintenance : Optimize catalyst loading and reaction kinetics to prevent racemization at larger volumes .
- Purification Efficiency : Implement simulated moving bed (SMB) chromatography for high-throughput enantiomer separation .
- Cost-Benefit Analysis : Compare asymmetric synthesis vs. enzymatic resolution for yield and scalability .
How can researchers validate the biological activity of this compound in vitro?
Level: Basic
Methodological Answer:
Key validation steps:
- Dose-Response Curves : Test across a concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., cAMP modulation in neurons) .
- Control Experiments : Include enantiomer (S)-2-Aminooctane and vehicle controls to confirm stereospecific effects .
- Reporter Assays : Use luciferase-based systems to quantify target gene expression changes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
